N-{3-[(3-ethoxypropyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-4-methyl-1,2,3-thiadiazole-5-carboxamide
Description
This compound features a bicyclic core structure comprising a 4,5,6,7-tetrahydro-1-benzothiophen-2-yl scaffold linked to a 4-methyl-1,2,3-thiadiazole-5-carboxamide group. The thiadiazole moiety contributes to electronic diversity, with sulfur and nitrogen atoms enabling hydrogen bonding and π-stacking interactions.
Properties
Molecular Formula |
C18H24N4O3S2 |
|---|---|
Molecular Weight |
408.5 g/mol |
IUPAC Name |
N-[3-(3-ethoxypropylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-methylthiadiazole-5-carboxamide |
InChI |
InChI=1S/C18H24N4O3S2/c1-3-25-10-6-9-19-16(23)14-12-7-4-5-8-13(12)26-18(14)20-17(24)15-11(2)21-22-27-15/h3-10H2,1-2H3,(H,19,23)(H,20,24) |
InChI Key |
VLVPRQLAIRZRDM-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCCNC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=C(N=NS3)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-{3-[(3-ethoxypropyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-4-methyl-1,2,3-thiadiazole-5-carboxamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the Benzothiophene Core: This can be achieved through cyclization reactions involving sulfur-containing precursors.
Introduction of the Thiadiazole Ring: This step often involves the reaction of the benzothiophene intermediate with appropriate diazotizing agents.
Attachment of the Ethoxypropyl Carbamoyl Group: This can be done through carbamoylation reactions using ethoxypropyl isocyanate or similar reagents.
Final Coupling and Purification: The final product is obtained by coupling the intermediate compounds under specific conditions, followed by purification using techniques such as recrystallization or chromatography.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and equipment.
Chemical Reactions Analysis
N-{3-[(3-ethoxypropyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-4-methyl-1,2,3-thiadiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides can be replaced by nucleophiles like amines or thiols.
Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis, leading to the cleavage of the carbamoyl group and formation of corresponding amines and carboxylic acids.
Scientific Research Applications
N-{3-[(3-ethoxypropyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-4-methyl-1,2,3-thiadiazole-5-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.
Industrial Chemistry: It can be used as an intermediate in the synthesis of other complex organic molecules, contributing to the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of N-{3-[(3-ethoxypropyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-4-methyl-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with receptors, modulating their signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison
Key Structural and Functional Differences:
Core Heterocycles: The target compound combines a benzothiophene with a 1,2,3-thiadiazole, whereas the analog in substitutes the thiadiazole with an isoxazole. The compound in lacks the benzothiophene core, instead featuring a thiadiazole linked to a benzoate ester, reducing rigidity and π-system conjugation.
Substituent Effects :
- The 3-ethoxypropylcarbamoyl group in the target compound enhances hydrophilicity and conformational flexibility, contrasting with the 2-chlorophenyl group in , which introduces steric bulk and lipophilicity. Chlorinated aromatic groups are common in antimicrobial agents, aligning with ChemGPS-NP’s utility in antitubercular drug discovery .
- The methyl benzoate in may confer metabolic instability due to esterase susceptibility, unlike the stable carboxamide bonds in the target compound.
Predicted Bioactivity :
- Computational models like ChemGPS-NP () and XGBoost-based property predictors () suggest that benzothiophene derivatives with carboxamide substituents (e.g., ) exhibit higher target affinity in antimicrobial screens. The target compound’s thiadiazole group may enhance electron-deficient interactions with bacterial enzymes, though experimental validation is needed.
Research Findings and Methodological Insights
For example, the target compound and ’s analog differ in heterocycles but share carboxamide motifs critical for target binding. Agglomerative hierarchical clustering () based on Tanimoto similarity coefficients could group these compounds into clusters with overlapping antibacterial mechanisms, leveraging shared benzothiophene/thiadiazole pharmacophores.
Predictive Modeling :
- The XGBoost model in achieved high accuracy (R² = 0.928) in predicting superconducting critical temperatures, suggesting analogous machine learning approaches could predict solubility or binding energies for the target compound.
Analytical Challenges: X-ray diffraction (XRD) and XRF () are critical for characterizing such compounds.
Biological Activity
N-{3-[(3-ethoxypropyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-4-methyl-1,2,3-thiadiazole-5-carboxamide is a complex organic compound notable for its structural diversity and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables and research findings.
Chemical Structure and Properties
The compound has the following molecular characteristics:
| Property | Value |
|---|---|
| Molecular Formula | CHNOS |
| Molecular Weight | 408.5 g/mol |
| CAS Number | 898617-09-9 |
| Structural Features | Benzothiophene core, thiadiazole ring, ethoxypropyl carbamoyl group |
Biological Activity Overview
Preliminary studies suggest that this compound may exhibit various biological activities attributed to its ability to interact with multiple biological targets. The following activities have been reported:
- Anticancer Activity : The compound has shown potential in inhibiting cancer cell proliferation. Its structural components may enhance its interaction with specific cancer-related targets.
- Anti-inflammatory Effects : Research indicates that it may modulate inflammatory pathways, potentially providing therapeutic benefits in inflammatory diseases.
- Antimicrobial Properties : Initial assessments suggest activity against certain bacterial strains, warranting further investigation into its use as an antimicrobial agent.
The biological activity of this compound is likely due to:
- Hydrogen Bonding and Hydrophobic Interactions : These interactions facilitate binding to target proteins and enzymes.
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor for specific enzymes involved in critical metabolic pathways.
1. Anticancer Activity
A study explored the effects of this compound on non-small cell lung cancer (NSCLC) cells. It was found that the compound inhibited cell proliferation by inducing apoptosis through the activation of caspase pathways.
2. Anti-inflammatory Effects
Another research project investigated its impact on inflammatory cytokine production in macrophages. Results indicated a significant reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6.
3. Antimicrobial Properties
A preliminary screening against various bacterial strains revealed that the compound exhibited moderate antibacterial activity against Gram-positive bacteria.
Comparative Analysis with Similar Compounds
To contextualize the biological activity of this compound within a broader framework, a comparison with other thiadiazole derivatives is provided below:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 5-Amino-1,3,4-thiadiazole | Contains amino group; simple structure | Antimicrobial |
| 2-(Thiadiazolyl)benzothiophene | Benzothiophene core; less complex | Anticancer |
| 1-(Thiadiazolyl)urea derivatives | Urea linkage; varied substituents | Enzyme inhibitors |
The unique complexity of this compound suggests enhanced pharmacological profiles compared to simpler analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
